molecular formula C9H10FN B1390826 (R)-4-Fluoro-indan-1-ylamine CAS No. 1637635-81-4

(R)-4-Fluoro-indan-1-ylamine

Cat. No. B1390826
M. Wt: 151.18 g/mol
InChI Key: SIIMRBDZNUKOAC-SECBINFHSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structural formula, and other identifiers such as CAS number, IUPAC name, etc.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties include reactivity, acidity or basicity, and redox potential.


Scientific Research Applications

Synthesis Techniques

  • Novel Synthesis Methods : The preparation of novel 4-fluoro-2H-pyrazol-3-ylamines, potentially relevant to (R)-4-Fluoro-indan-1-ylamine, involves a reaction of acyl chloride with fluoroacetonitrile and sequential ring closure of the α-fluoro-β-ketonitrile with hydrazine. This method synthesizes a variety of 4-fluoro-2H-pyrazol-3-ylamines with different steric and electronic demands (Cocconcelli et al., 2010).

Radiolabeled Analogues

  • Radiolabeled Guanine Derivatives : Radiolabeled analogues of 6-benzyloxy-9H-purin-2-ylamine, like 6-(4-[(18)F]Fluoro-benzyloxy)-9H-purin-2-ylamine, have been synthesized for in vivo mapping of O(6)-alkylguanine-DNA alkyltransferase (AGT). This highlights the potential for derivatives of (R)-4-Fluoro-indan-1-ylamine in radiolabeling and imaging applications (Vaidyanathan et al., 2000).

Chemical Analysis Tools

  • Chiral Anisotropic Reagents : A chiral anisotropic reagent, 1-fluoro-2,4-dinitrophenyl-5-(R,S)-phenylethylamine, has been developed for determining the absolute configuration of the α-carbon of primary amino compounds. This reagent offers advantages over conventional ones in terms of reactivity and reliability, indicating a potential application for (R)-4-Fluoro-indan-1-ylamine in stereochemical analysis (Harada et al., 1998).

Biological Probes

  • Fluorescence Probes : Rhodamine B hydroxylamide has been characterized as a highly selective and sensitive fluorescence probe for Cu(2+). This approach could be applied to (R)-4-Fluoro-indan-1-ylamine derivatives to develop new spectroscopic probes for various analytes (Chen et al., 2009).

Pharmacological Research

  • Rho-Kinase Inhibitor Synthesis : The synthesis of the Rho-Kinase inhibitor Y-27632 and fluoro derivatives, starting from (R)-1-phenylethylamine, demonstrates a pathway for creating potent bioactive molecules. This suggests a potential role for (R)-4-Fluoro-indan-1-ylamine in synthesizing similar inhibitors (Palecek et al., 2011).

Safety And Hazards

This involves understanding the toxicological properties of the compound. It includes studying its LD50, potential health effects, safety precautions to be taken while handling it, and its environmental impact.


Future Directions

This involves identifying areas where further research on the compound is needed. It could be in the area of improving synthetic methods, finding new reactions, studying its biological activity, or developing applications based on its properties.


properties

IUPAC Name

(1R)-4-fluoro-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIMRBDZNUKOAC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Fluoro-indan-1-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Udompholkul, C Baggio, L Gambini… - Journal of Medicinal …, 2021 - ACS Publications
We have recently reported on Lys-covalent agents that, based on aryl-sulfonyl fluorides, were designed to target binding site Lys 311 in the X-linked inhibitor of apoptosis protein (XIAP). …
Number of citations: 10 pubs.acs.org

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